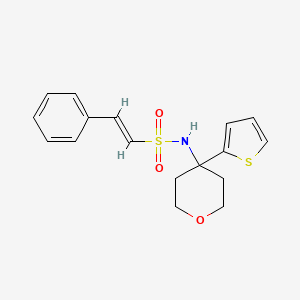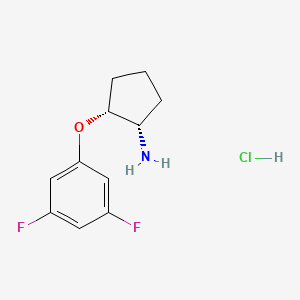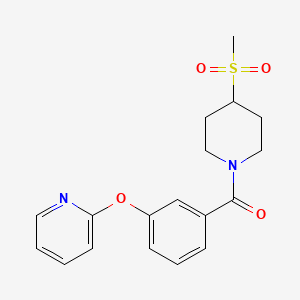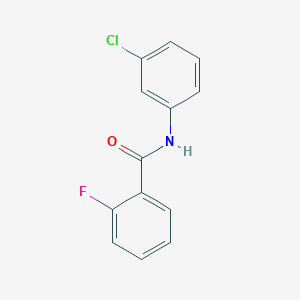![molecular formula C15H15NO4S B2461880 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid CAS No. 325746-17-6](/img/structure/B2461880.png)
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 325746-17-6 . It has a molecular weight of 305.35 .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(2,4-dimethylanilino)sulfonyl]benzoic acid” and its InChI code is "1S/C15H15NO4S/c1-10-6-7-14 (11 (2)8-10)16-21 (19,20)13-5-3-4-12 (9-13)15 (17)18/h3-9,16H,1-2H3, (H,17,18)" . This gives us information about the molecular structure of the compound.Applications De Recherche Scientifique
Uricosuric Agents and Gout Treatment
- Sulfamoyl benzoic acids, including 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid derivatives, have been studied for their use as uricosuric agents in the treatment of gout and gouty arthritis (Sarbanes, 2002).
Polymorphism and Pharmaceutical Application
- Research on polymorphism, especially in the case of benzoic acid derivatives similar to 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid, indicates their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Zhoujin et al., 2022).
Antituberculosis Agents
- Phenylorganotin derivatives of benzoic acid analogs have shown promising results as novel antituberculosis agents (Dokorou et al., 2004).
Carbonic Anhydrase Inhibitors
- Certain benzene-carboxamide derivatives of sulfamoyl benzoic acids have been effective as inhibitors of carbonic anhydrase isozymes, showing potential for topical treatment of conditions like glaucoma (Mincione et al., 2001).
Organic Light-Emitting Devices
- Benzoic acid derivatives have been utilized to enhance the conductivity of electrodes in organic light-emitting devices, demonstrating the compound's utility in electronics (Kang et al., 2021).
Antidiabetic Activity
- Some benzoic acid derivatives exhibit significant antidiabetic activity by inhibiting carbohydrate hydrolyzing enzymes, suggesting their potential in diabetes treatment (Thakral & Singh, 2019).
Spectroscopic Analysis and Drug Design
- Detailed spectroscopic analysis of benzoic acid derivatives assists in understanding their properties for drug design and other applications (Charanya et al., 2019).
Diuretic Properties
- Derivatives of sulfamoylbenzoic acids, similar in structure to 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid, have been synthesized and tested for their diuretic properties (Nielsen et al., 1975).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-14(11(2)8-10)16-21(19,20)13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDBGHYWJNKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)
![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)
![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)
![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)
![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)